1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone
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Overview
Description
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone is a fluorinated organic compound known for its unique chemical properties. It is commonly used in the synthesis of polymers, resins, and specialty coatings due to its hydrophobic nature and chemical stability .
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone typically involves a series of chemical reactions that convert raw materials into the desired product. The specific synthetic routes and reaction conditions can vary, but they often include steps such as hydrogenation, Suzuki coupling, and photochemical reactions . Industrial production methods are designed to optimize yield and purity, often involving high-pressure hydrogenation and extreme temperature conditions .
Chemical Reactions Analysis
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and specialty chemicals.
Biology: Its unique properties make it useful in the development of bio-compatible materials.
Medicine: It is explored for its potential in drug delivery systems due to its stability and compatibility with biological systems.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone involves its interaction with molecular targets and pathways. Its hydrophobic nature allows it to integrate into various materials, enhancing their chemical stability and resistance to degradation . The specific molecular targets and pathways can vary depending on the application, but they often involve interactions with other organic molecules and polymers.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone is unique due to its trifluoromethyl groups, which impart distinct chemical properties. Similar compounds include:
- 1,1,1-Trifluoro-2-hydroxy-2-(trifluoromethyl)-6-methylhept-4-yl methacrylate
- 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-(2-methylpropyl)-3-(trifluoromethyl)butyl ester
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C9H12F6O2 |
---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C9H12F6O2/c1-5(2)3-6(16)4-7(17,8(10,11)12)9(13,14)15/h5,17H,3-4H2,1-2H3 |
InChI Key |
ZSXNDQFSLIBMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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